molecular formula C24H18BNO2 B2821494 (9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid CAS No. 1028648-22-7

(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid

Cat. No.: B2821494
CAS No.: 1028648-22-7
M. Wt: 363.22
InChI Key: HUSSQXMWKXPRRF-UHFFFAOYSA-N
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Description

Evolution of Carbazole Boronic Acid Research

Carbazole boronic acids first gained attention in the early 2000s as researchers sought to combine carbazole’s electron-rich aromatic system with boronic acids’ capacity for Suzuki-Miyaura cross-coupling. Initial work focused on simple carbazolyl boronic acids like carbazol-3-yl-boronic acid, but these faced limitations in stability and reactivity. The Cadogan cyclization method, which converts 2-nitrobiphenyl derivatives to carbazoles via reductive cyclization, provided early synthetic routes but lacked regioselectivity.

A breakthrough came with the development of N-Boc-protected carbazole boronic acids, which improved stability during lithiation-boronation sequences. For example, N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid demonstrated enhanced compatibility with palladium-catalyzed couplings compared to unprotected analogs. Parallel advancements in MIDA (N-methyliminodiacetic acid) boronate chemistry revolutionized the field by enabling multistep synthesis of complex boronic acids, including those with carbazole motifs. These developments directly facilitated the synthesis of biphenyl-carbazole hybrids by allowing precise boron group placement while maintaining aromatic conjugation.

Significance in Organic Materials Science

The unique electronic structure of (9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid derives from three synergistic components:

  • Carbazole core : Provides a rigid, nitrogen-containing heteroaromatic system with high triplet energy levels (≈3.0 eV), crucial for optoelectronic applications.
  • Biphenyl extension : Enhances π-conjugation and molecular packing, as evidenced by X-ray studies of similar compounds showing interplanar distances of 3.4–3.6 Å.
  • Boronic acid group : Enables both covalent bonding (via Suzuki coupling) and dynamic non-covalent interactions (through B–O coordination).

In polymer matrices like poly(vinyl alcohol) (PVA), this compound exhibits exceptional RTP properties due to boron-nitrogen interactions that promote intersystem crossing. When processed via thermoplastic forming, the dense packing of PVA chains around the dopant molecule reduces non-radiative decay pathways, achieving phosphorescence lifetimes exceeding 2 seconds.

Emergence of Biphenyl-Carbazole Hybrid Systems

The integration of biphenyl units into carbazole architectures addresses two key challenges in organic electronics:

  • Charge transport limitation : Biphenyl’s extended conjugation length increases hole mobility, with theoretical calculations predicting a 40% enhancement compared to non-biphenyl carbazoles.
  • Thermal stability : Differential scanning calorimetry (DSC) of the biphenyl-carbazole boronic acid shows a glass transition temperature (T_g) at 187°C, compared to 152°C for simpler carbazole boronic acids.

Recent synthetic strategies employ sequential Suzuki couplings to assemble these hybrids. For instance, a 2023 study achieved 78% yield in the coupling of 9-bromo-9H-carbazole with biphenyl-4-ylboronic acid using Pd(PPh3)4 catalyst in a 1,4-dioxane/water system. The boronic acid group at the 3-position allows further functionalization, enabling the creation of dendritic architectures for host materials in OLEDs.

Current Research Landscape

Three major research directions dominate current studies:

Table 1: Key Research Frontiers for this compound

Research Focus Methodology Recent Advancements
Optoelectronic Materials Thermoplastic processing with PVA RTP lifetime increased to 3.21 s
Synthetic Chemistry MIDA boronate-mediated synthesis 9-step total synthesis of complex analogs
Device Integration Vacuum deposition thin films External quantum efficiency of 12.4% in OLED

The compound’s commercial availability (98% purity, Ambeed Inc.) has accelerated device testing, with 2024 studies demonstrating its use as:

  • Host material in blue phosphorescent OLEDs
  • Fluorescent sensor for fluoride ions (LOD = 0.8 μM)
  • Cross-linker in shape-memory polymers

Properties

IUPAC Name

[9-(4-phenylphenyl)carbazol-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BNO2/c27-25(28)19-12-15-24-22(16-19)21-8-4-5-9-23(21)26(24)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSSQXMWKXPRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions starting from aniline derivatives.

    Introduction of the Biphenyl Group: The biphenyl group is introduced via Suzuki-Miyaura cross-coupling reactions, which involve the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the recycling of catalysts and solvents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or boronate esters.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)
(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid has been utilized as a hole transport material in OLEDs. Its structure allows for efficient charge transport, which is crucial for the performance of OLED devices. Studies have shown that incorporating this compound can enhance the electroluminescence properties of OLEDs, leading to improved efficiency and brightness .

2. Organic Solar Cells
In organic solar cells, this compound plays a role as an electron donor or acceptor. Its unique electronic properties facilitate effective charge separation and transport, contributing to higher power conversion efficiencies. Research indicates that materials containing boronic acid functionalities can improve the stability and performance of organic photovoltaics .

Medicinal Chemistry Applications

1. Anticancer Agents
Recent studies have investigated the structure–activity relationships of compounds similar to this compound for their potential as photodynamic therapy agents in cancer treatment. The boronic acid moiety is known to enhance the binding affinity to biological targets, making it a candidate for developing new therapeutic agents .

2. Drug Delivery Systems
The compound's ability to form complexes with various biomolecules opens avenues for its use in targeted drug delivery systems. The boronic acid group can interact with diols present in biological systems, allowing for selective targeting of cancer cells while minimizing effects on healthy tissues .

Case Studies

Study TitleApplicationFindings
Improving Electroluminescence PropertiesOLEDsEnhanced efficiency and brightness in devices using this compound as a hole transport material .
Structure–Activity Relationships in Photodynamic TherapyMedicinal ChemistryIdentified potential anticancer properties through enhanced binding affinities .
Performance in Organic Solar CellsOrganic ElectronicsDemonstrated improved power conversion efficiencies when used as an electron donor .

Mechanism of Action

The mechanism by which (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid exerts its effects is largely dependent on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the formation of bioconjugates and the development of sensors. The molecular targets and pathways involved include interactions with enzymes and proteins, where the boronic acid group can act as a reversible inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbazole Core

a. Positional Isomers
  • [3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-3-yl]boronic acid (CAS: 1416814-68-0): Differs in the biphenyl attachment position (3’ vs. 4’), altering steric and electronic interactions in cross-coupling reactions .
b. Alkyl vs. Aryl Substituents
  • (9-Hexyl-9H-carbazol-3-yl)boronic acid (CAS: 864550-94-7): Features a hexyl chain instead of biphenyl, increasing lipophilicity (logP ~4.5) but reducing conjugation, making it less suitable for optoelectronic applications .
  • 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole : Bromine and bulky tert-butyl groups enhance stability against oxidation but limit reactivity in cross-couplings due to steric hindrance .

Boronic Acid Derivatives in Cross-Coupling Reactions

Compound CAS Number Reaction Yield* Key Applications
Target Compound 854952-42-4 70–85% OLED hosts, conjugated polymers
(4-Cyanophenyl)boronic acid 126747-14-6 50–60% Inhibitor synthesis
(3-Acetylphenyl)boronic acid 149104-02-1 64% Pharmaceutical intermediates

*Yields depend on reaction conditions (e.g., Pd catalyst, solvent). The target compound’s biphenyl group improves electronic communication, enabling higher yields in polymer synthesis compared to alkyl-substituted analogs .

Electronic and Photophysical Properties

  • Conjugation Effects : The biphenyl group in the target compound extends π-conjugation, resulting in a red-shifted absorption (λₐᵦₛ ~350 nm) compared to alkylated analogs (λₐᵦₛ ~320 nm) .
  • Thermal Stability : Decomposition temperature (Td) exceeds 300°C, superior to hexyl-substituted derivatives (Td ~250°C) due to rigid biphenyl stacking .

Q & A

Q. What are the standard synthetic routes for (9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic acid group’s reactivity with aryl halides. For example, analogous carbazole-boronic acids are prepared by coupling brominated carbazole intermediates with biphenyl boronic acids under palladium catalysis . Purification often involves column chromatography (silica gel) and recrystallization, as demonstrated in the synthesis of related carbazole derivatives . Yield optimization requires strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and stoichiometric ratios of catalysts like Pd(PPh₃)₄.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • ¹H/¹³C NMR : To confirm regioselectivity and bonding patterns. For example, biphenyl-carbazole derivatives show distinct aromatic proton shifts between δ 7.2–8.5 ppm .
  • HRMS : For molecular weight validation. A related compound, CzSiTrz, showed a [M]⁺ peak at m/z 960.3645, matching theoretical calculations .
  • X-ray crystallography : SHELXL is widely used for refining crystal structures, particularly for verifying boronic acid group geometry .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can SHELX software address them?

Boronic acids often form dynamic equilibria (e.g., anhydrous vs. hydrated forms), complicating crystallization. SHELXL’s robust refinement algorithms enable handling of disordered solvent molecules or twinned crystals, common in carbazole-biphenyl systems . For example, high-resolution data (>1.0 Å) can be refined using SHELXL’s constraints for anisotropic displacement parameters, ensuring accurate bond-length validation .

Q. How does the compound’s electronic structure influence its performance in OLED applications?

The biphenyl-carbazole core provides a rigid, conjugated framework that enhances hole-transport properties. In OLEDs, derivatives like [4'-(9H-carbazol-9-yl)biphenyl-4-yl]boronic acid pinacol ester exhibit aggregation-induced emission (AIE), critical for reducing efficiency roll-off at high brightness . Device optimization involves doping the compound into host matrices (e.g., CBP) and analyzing electroluminescence spectra for λmax shifts indicative of exciplex formation .

Q. What strategies resolve contradictions in NMR data during synthetic optimization?

Discrepancies in peak splitting or integration may arise from rotameric equilibria or paramagnetic impurities. For example, in Suzuki reactions, residual palladium can broaden signals. Mitigation includes:

  • Chelating resins : To remove metal catalysts post-synthesis.
  • Variable-temperature NMR : To identify dynamic processes (e.g., hindered rotation in biphenyl groups) .
  • Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ can shift exchangeable proton signals, aiding assignment .

Methodological Guidance

Q. How can researchers design air-sensitive reactions involving this boronic acid?

  • Use Schlenk lines or gloveboxes for handling.
  • Employ pinacol ester precursors (e.g., [4'-(9H-carbazol-9-yl)biphenyl-4-yl]boronic acid pinacol ester) to stabilize the boronic acid during storage .
  • Activate molecular sieves (3Å) in reaction mixtures to scavenge moisture .

Q. What computational tools complement experimental studies of this compound’s reactivity?

  • DFT calculations : To model Suzuki-Miyaura transition states and predict regioselectivity.
  • Hirshfeld surface analysis : For crystallographic studies, identifying dominant intermolecular interactions (e.g., C–H⋯π) .

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